2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid
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Overview
Description
2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique trifluoromethyl group, may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid typically involves multi-step organic reactions. A common route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acylation: The final step could involve the acylation of the quinoline derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions might target the carbonyl group, converting it to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
2-Methylquinoline: A simpler derivative with potential biological activity.
4-Oxoquinoline: Another derivative with diverse pharmacological properties.
Uniqueness
2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H10F3NO3 |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
2-[2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F3NO3/c1-7-4-11(18)9-3-2-8(13(14,15)16)5-10(9)17(7)6-12(19)20/h2-5H,6H2,1H3,(H,19,20) |
InChI Key |
UEZVIOYKFZCGRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)O)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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